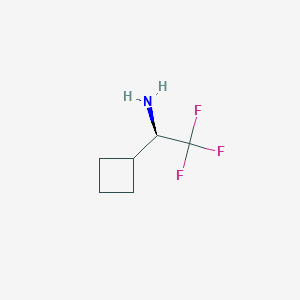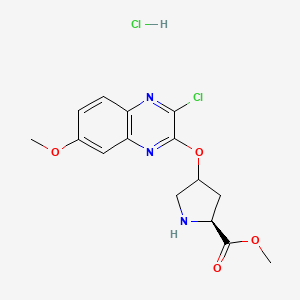
Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline moiety, a pyrrolidine ring, and a methoxy group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as thionyl chloride and methanol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving a suitable amine and an α,β-unsaturated carbonyl compound.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives with various substituents.
Aplicaciones Científicas De Investigación
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The methoxy and chloro substituents may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-4-((3-chloroquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride: Lacks the methoxy group, which may affect its chemical properties and biological activity.
Methyl (2S)-4-((7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate: The free base form without the hydrochloride salt, which may affect its solubility and stability.
Uniqueness
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both chloro and methoxy substituents on the quinoxaline moiety, which may enhance its chemical reactivity and biological activity. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C15H17Cl2N3O4 |
|---|---|
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
methyl (2S)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9?,12-;/m0./s1 |
Clave InChI |
ACQRLLJPUMAMFD-RLOOEAFISA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3C[C@H](NC3)C(=O)OC)Cl.Cl |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



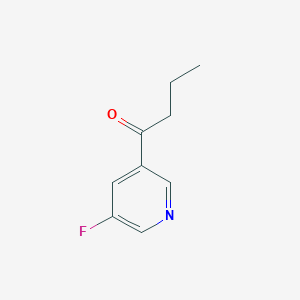
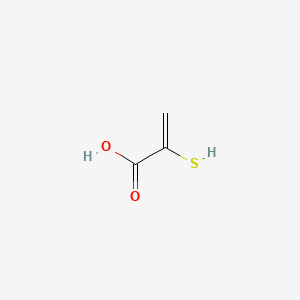
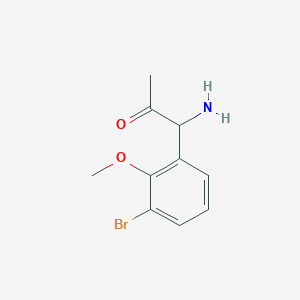
![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)

![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)
